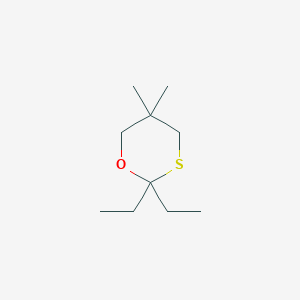

2,2-Diethyl-5,5-dimethyl-1,3-oxathiane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

745825-60-9 |

|---|---|

Molecular Formula |

C10H20OS |

Molecular Weight |

188.33 g/mol |

IUPAC Name |

2,2-diethyl-5,5-dimethyl-1,3-oxathiane |

InChI |

InChI=1S/C10H20OS/c1-5-10(6-2)11-7-9(3,4)8-12-10/h5-8H2,1-4H3 |

InChI Key |

BKMHTLMZFQUOSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCC(CS1)(C)C)CC |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 2,2 Diethyl 5,5 Dimethyl 1,3 Oxathiane

Advanced Spectroscopic Characterization Techniques

The precise architecture of 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane is elucidated through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from atomic connectivity and spatial arrangement to exact mass and fragmentation behavior.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the configuration and dominant conformation of complex molecules in solution. nih.govnih.gov For this compound, a suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would be employed to map its detailed structure.

Two-dimensional NMR is particularly powerful for overcoming the signal overlap often seen in 1D spectra of complex molecules. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons, for instance, within the ethyl groups and the heterocyclic ring backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular skeleton, including the placement of the quaternary carbons at the C2 and C5 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for conformational analysis. It detects through-space interactions between protons that are in close proximity, regardless of their bonding sequence. researchgate.net This would allow for the differentiation between axial and equatorial protons on the 1,3-oxathiane (B1222684) ring, confirming the predicted chair conformation and the spatial orientation of the substituents.

While specific experimental data for this compound is not publicly cataloged, a table of expected NMR chemical shifts can be predicted based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |

|---|---|---|---|

| C2 | - | ~90-100 | Quaternary ketal carbon, deshielded by two heteroatoms. |

| C4 (CH₂) | ~4.0-4.5 (ax), ~3.5-4.0 (eq) | ~65-75 | Methylene group adjacent to oxygen (deshielded). |

| C5 | - | ~30-40 | Quaternary carbon with two methyl groups. |

| C6 (CH₂) | ~2.8-3.2 (ax), ~2.5-2.9 (eq) | ~25-35 | Methylene group adjacent to sulfur (less deshielded than C4). |

| C2-CH₂CH₃ | ~1.5-1.9 | ~28-35 | Methylene of the ethyl groups. |

| C2-CH₂CH₃ | ~0.8-1.2 | ~7-10 | Methyl of the ethyl groups. |

| C5-CH₃ | ~0.9-1.3 | ~20-28 | Methyl groups at the C5 position. |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. thermofisher.com By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically with an error of less than 5 ppm), HRMS allows for the calculation of a unique molecular formula. acs.org For this compound (C₁₀H₂₀OS), HRMS would provide an exact mass measurement that distinguishes it from any other isobaric compounds.

In addition to accurate mass, the fragmentation patterns observed in the mass spectrum provide structural information. Electron ionization (EI) or collision-induced dissociation (CID) would cause the parent molecular ion to break apart in a predictable manner. For 1,3-oxathianes, common fragmentation pathways include cleavage of the heterocyclic ring and loss of alkyl substituents. Analysis of the resulting fragment ions helps to confirm the connectivity of the molecule.

Table 2: HRMS Data and Plausible Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₂₀OS | 188.1235 | Molecular Ion |

| [M - C₂H₅]⁺ | C₈H₁₅OS | 159.0844 | Loss of an ethyl group from C2. |

| [M - C₄H₉]⁺ | C₆H₁₁OS | 131.0531 | Loss of a butyl radical (rearrangement may occur). |

| [C₆H₁₂O]⁺˙ | C₆H₁₂O | 100.0888 | Fragment from ring cleavage (e.g., retro-synthetic cleavage). |

| [C₄H₈S]⁺˙ | C₄H₈S | 88.0347 | Fragment from ring cleavage (e.g., retro-synthetic cleavage). |

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available in the reviewed literature, studies on related 1,3-oxathiane derivatives provide invaluable structural benchmarks.

For example, the crystal structure of 2-(Pyridin-2-yl)-1,3-oxathiane has been elucidated. iucr.org This study confirmed that the 1,3-oxathiane ring adopts a chair conformation in the solid state. iucr.org Such studies are crucial as they validate the findings from computational models and solution-state NMR, confirming that the chair is the lowest energy conformation for the ring system. The geometric parameters obtained from these related structures, such as the longer C-S bonds compared to C-O and C-C bonds, and the characteristic bond angles within the heteroatomic portion of the ring, are directly applicable to understanding the geometry of the title compound.

Conformational Dynamics and Ring Inversion Barriers in 1,3-Oxathianes

Six-membered rings are not planar and exist in a dynamic equilibrium between various non-planar conformations to relieve angle and torsional strain. wikipedia.org The introduction of heteroatoms and bulky substituents, as in this compound, profoundly influences this dynamic behavior.

Like cyclohexane, the 1,3-oxathiane ring can adopt several conformations, with the most significant being the chair, boat, and twist-boat (or twist) forms. wikipedia.orgyoutube.com The chair conformation is overwhelmingly the most stable ground state for monosubstituted and many disubstituted cyclohexanes and their heteroanalogs. youtube.com

Computational studies on the parent 1,3-oxathiane molecule have shown that the interconversion between the two equivalent chair conformers (a process known as ring inversion) does not proceed directly but involves higher-energy twist forms as intermediates. researchgate.net The potential energy surface contains minimums for the chair forms and various twist conformers (e.g., 1,4-T, 2,5-T, 3,6-T), connected by transition states that resemble half-chair or sofa forms. researchgate.netresearchgate.net For the heavily substituted this compound, the energy barrier for ring inversion is expected to be substantial due to the steric hindrance of the gem-disubstituents. The molecule is likely "locked" into a single, highly preferred chair conformation.

Table 3: Calculated Relative Energies of 1,3-Oxathiane Conformers (Based on computational data for the parent 1,3-oxathiane molecule researchgate.net)

| Conformer | Relative Enthalpy (ΔH, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Stability |

|---|---|---|---|

| Chair (C) | 0.00 | 0.00 | Most Stable |

| 2,5-Twist (2,5-T) | 6.01 | 5.94 | Intermediate |

| 3,6-Twist (3,6-T) | 6.05 | 5.98 | Intermediate |

| 1,4-Twist (1,4-T) | 6.85 | 6.80 | Least Stable Twist |

The conformational preferences in heterocycles are governed by a combination of steric and stereoelectronic effects. ulaval.ca Stereoelectronic effects are orbital interactions that depend on the geometry of the molecule. In 1,3-oxathianes, a key stereoelectronic interaction is the anomeric effect. wikipedia.org The anomeric effect generally describes the stabilization that occurs from the delocalization of a lone pair of electrons from a heteroatom into the antibonding orbital (σ) of an adjacent polar bond (n → σ). wikipedia.orgyoutube.com

However, in this compound, the influence of the bulky substituents is the dominant factor. Steric hindrance, particularly 1,3-diaxial interactions, is highly destabilizing. youtube.com The presence of gem-diethyl groups at C2 and gem-dimethyl groups at C5 creates a system with significant steric demands. The molecule will adopt a chair conformation that minimizes these unfavorable steric clashes. The bulky ethyl and methyl groups will occupy positions that prevent them from interfering with each other or with the axial protons at C4 and C6. This steric locking into a single conformation simplifies the conformational landscape, making the molecule a rigid structure where the stereoelectronic effects serve to fine-tune the geometry of this predominant chair form rather than controlling a dynamic equilibrium.

Stereochemical Aspects of this compound Isomers

The stereochemistry of this compound is defined by the spatial arrangement of its substituents on the oxathiane ring. The presence of four substituents on the six-membered ring gives rise to the possibility of various stereoisomers. The geminal substitution at positions 2 and 5 locks the ring into a chair conformation, which helps in reducing the conformational complexity of the molecule.

While specific research on the resolution of this compound isomers is not extensively documented in publicly available literature, the resolution of stereoisomers of analogous substituted 1,3-oxathianes and other heterocyclic compounds is well-established. These methods can be broadly categorized into chromatographic techniques, often employing chiral stationary phases (CSPs).

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful tools for the separation of enantiomers and diastereomers. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for HPLC separations. These CSPs can differentiate between enantiomers based on the formation of transient diastereomeric complexes with differing stabilities.

In the context of gas chromatography, chiral capillary columns are employed. For instance, the stereoisomers of 2,6-dimethyl-4-propyl-1,3-oxathiane have been successfully separated using a heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin as the chiral stationary phase. This technique allows for the resolution of multiple stereoisomers in a single chromatographic run.

Illustrative Data for Chiral Resolution:

The following table illustrates the type of data that would be obtained from a chiral GC or HPLC separation of the stereoisomers of a 2,2,5,5-tetrasubstituted 1,3-oxathiane. The retention times (t_R) and separation factors (α) are hypothetical and serve to demonstrate the principles of chiral chromatography.

| Stereoisomer | Retention Time (t_R) (min) | Separation Factor (α) |

| Isomer 1 | 15.2 | - |

| Isomer 2 | 16.5 | 1.09 |

| Isomer 3 | 18.1 | 1.10 |

| Isomer 4 | 19.3 | 1.07 |

Note: The data in this table is illustrative and based on typical separations of related chiral compounds.

Enzyme-Catalyzed Kinetic Resolution:

Another established method for resolving enantiomers is enzyme-catalyzed kinetic resolution. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. While no specific application to this compound is reported, this method has been used for the resolution of precursors to other 1,3-oxathianes.

The definitive assignment of the absolute and relative configurations of stereoisomers is crucial for understanding their chemical and biological properties. Several spectroscopic and analytical techniques are employed for this purpose.

X-ray Crystallography:

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. For a crystalline derivative of a stereoisomer of this compound, this technique would provide precise information on bond lengths, bond angles, and the spatial orientation of all atoms. The absolute configuration of a diastereomer of 2-(2′-methylbutyl)-1,3-benzodithiole 1-oxide, a related sulfur-containing heterocycle, was successfully determined using this method. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for determining the relative configuration of diastereomers. The conformational rigidity of the chair form of the 1,3-oxathiane ring in this compound leads to distinct chemical shifts and coupling constants for axial and equatorial substituents.

Chemical Shifts: The chemical shifts of the protons and carbons in the diethyl and dimethyl groups would differ depending on their axial or equatorial orientation.

Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity between protons, which helps in assigning the relative stereochemistry. For example, a strong NOE between a proton on one of the ethyl groups at C2 and a proton on one of the methyl groups at C5 would indicate that these groups are on the same side of the ring (cis relationship).

Illustrative NMR Data for Configurational Assignment:

The following table provides hypothetical 1H NMR chemical shift data that could be used to distinguish between different stereoisomers of a 2,2,5,5-tetrasubstituted 1,3-oxathiane.

| Proton | Isomer A (δ, ppm) | Isomer B (δ, ppm) |

| C2-CH2-CH3 (axial) | 1.15 | 1.25 |

| C2-CH2-CH3 (equatorial) | 1.30 | 1.10 |

| C5-CH3 (axial) | 1.05 | 1.18 |

| C5-CH3 (equatorial) | 1.22 | 1.08 |

Note: This data is hypothetical and serves to illustrate the principle of using NMR for configurational analysis.

Chiroptical Methods:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the chiral environment of a molecule and can be used to correlate the absolute configuration of a series of related compounds. rsc.org By comparing the CD spectrum of an unknown stereoisomer to that of a known standard, the absolute configuration can often be inferred.

Reactivity and Reaction Mechanisms Involving 2,2 Diethyl 5,5 Dimethyl 1,3 Oxathiane

Reactivity at the Heteroatomic Ring System

The 1,3-oxathiane (B1222684) ring is a dynamic scaffold, and its reactivity is significantly influenced by the presence of both an oxygen and a sulfur atom. In 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane, the dense substitution at the C2 and C5 positions introduces significant steric hindrance and conformational rigidity, which in turn modulates the characteristic reactions of the ring system. evitachem.com The 5,5-dimethyl substitution, in particular, tends to lock the heterocyclic ring into a stable chair conformation, which dictates the stereochemical outcomes of its reactions. evitachem.com

Oxidation of the Sulfur Atom and its Impact on Ring Stability and Reactivity

The sulfur atom in the 1,3-oxathiane ring, being in the -2 oxidation state, is susceptible to oxidation. londonmet.ac.uk This transformation is a key aspect of its chemistry, as it significantly alters the electronic properties and reactivity of the entire molecule. Oxidation typically occurs in a stepwise manner, first yielding the sulfoxide (B87167) and then the sulfone.

Mild oxidation of this compound would produce the corresponding 1-oxide (a sulfoxide). Due to the pyramidal nature of the resulting sulfoxide group, this oxidation can generate a new stereocenter at the sulfur atom, leading to diastereomeric products (cis and trans isomers relative to the ring substituents). The oxygen atom of the sulfoxide can be oriented in either an axial or equatorial position, with the thermodynamic product often being the one with the sterically less demanding equatorial oxygen.

Further and more vigorous oxidation yields the 1,1-dioxide (a sulfone). The introduction of the strongly electron-withdrawing sulfone group has a profound impact on the molecule's reactivity. It enhances the acidity of the α-protons on the adjacent carbon atoms (C2 and C6). While the C2 position in this specific molecule lacks protons, the protons at the C6 position become more susceptible to deprotonation by a strong base. This facilitates the formation of α-sulfonyl carbanions, which are valuable intermediates in organic synthesis, enabling reactions like alkylations. nih.gov

| Compound/Functional Group | Sulfur Oxidation State | Description |

| 1,3-Oxathiane (Sulfide) | -2 | The most reduced state in this series. |

| 1,3-Oxathiane 1-oxide (Sulfoxide) | 0 | Formed upon mild oxidation of the sulfide (B99878). |

| 1,3-Oxathiane 1,1-dioxide (Sulfone) | +2 | Formed upon strong oxidation of the sulfide or sulfoxide. |

This interactive table summarizes the change in the oxidation state of the sulfur atom within the 1,3-oxathiane ring during oxidation.

Reduction of the Ring System and Functional Groups

The reduction of the 1,3-oxathiane system can be considered in two contexts: the reduction of oxidized sulfur species and the reductive cleavage of the ring itself.

If the sulfur atom has been oxidized to a sulfoxide or sulfone, it can be reduced back to the original sulfide. This is a common transformation in organosulfur chemistry, often accomplished with a variety of reducing agents.

The reductive cleavage of the 1,3-oxathiane ring itself is a more destructive process that breaks the heterocyclic structure. This typically requires harsh reducing conditions, such as the use of Raney nickel. This type of reaction leads to the complete removal of the sulfur atom from the molecule, resulting in a desulfurized hydrocarbon product.

Nucleophilic Attack and Ring-Opening Processes

The 1,3-oxathiane ring can undergo nucleophilic attack, leading to ring-opening. evitachem.com The reaction pathway depends on the nature of the nucleophile and the reaction conditions (acidic or basic catalysis).

Under acidic conditions, protonation is likely to occur at the oxygen atom, which is a harder base than the sulfur atom. This activates the ring for nucleophilic attack. A nucleophile, such as water, can then attack one of the electrophilic carbon atoms adjacent to the oxygen (C2 or C6). Attack at the C2 position would lead to the cleavage of the C2-O bond, forming a hemithioacetal intermediate that would subsequently hydrolyze to yield 3-pentanone (B124093) (from the C2-diethyl group) and 3-mercapto-2,2-dimethyl-1-propanol. The steric hindrance from the two ethyl groups at C2, however, makes this position a less likely site for nucleophilic attack.

The sulfur atom itself can also act as a nucleophile. evitachem.com For instance, it can react with electrophiles like alkyl halides to form a ternary sulfonium (B1226848) salt. These salts are typically reactive and can undergo further transformations.

Ring-opening can also be induced by strong bases, particularly if the sulfur has been oxidized to a sulfone. nih.gov The increased acidity of the α-protons allows for the formation of a carbanion, which can trigger intramolecular elimination and ring cleavage. nih.gov

Mechanistic Investigations of Chemical Transformations Involving the 1,3-Oxathiane Moiety

The 1,3-oxathiane framework serves not only as a stable heterocyclic compound but also as a valuable tool for investigating reaction mechanisms and as a reactive intermediate in complex chemical syntheses.

Pericyclic Reactions and Intramolecular Rearrangements of Oxathiane-Containing Molecules

While the saturated 1,3-oxathiane ring itself is not directly involved in pericyclic reactions like cycloadditions, its derivatives can be designed to participate in such transformations. For example, a molecule containing a 1,3-oxathiane ring and an adjacent diene or dienophile could undergo a Diels-Alder reaction.

More relevant are intramolecular rearrangements. Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma bond across a pi system. nih.gov For instance, a evitachem.comnih.gov-sigmatropic rearrangement could be envisaged for an allylic sulfoxide derived from a 1,3-oxathiane. If a substituent on the sulfur atom of the corresponding sulfoxide contained an allylic group, it could rearrange under thermal or acidic conditions.

Furthermore, related sulfur-containing heterocycles, such as 1,4-oxathiin-4-oxides, have been shown to undergo retro-Diels-Alder reactions upon heating. researchgate.netnih.gov This demonstrates the potential for the oxathiane scaffold to participate in pericyclic reactions, particularly when unsaturation is introduced into the ring or its substituents.

The Role of the 1,3-Oxathiane Substructure as a Mechanistic Probe or Reactive Intermediate

The rigid, chair-like conformation of the this compound ring makes it an excellent substructure for probing reaction mechanisms. evitachem.com The gem-dimethyl group at the C5 position effectively locks the ring, preventing ring-flipping and providing a predictable stereochemical environment. evitachem.com This allows chemists to study how the fixed spatial orientation of substituents (axial vs. equatorial) influences their reactivity, providing insight into stereoelectronic effects.

The synthesis of 1,3-oxathianes itself often proceeds through a thiyl carbocation intermediate, followed by nucleophilic attack and cyclization. evitachem.com The study of this mechanism provides valuable information about the behavior of sulfur-stabilized cations.

Moreover, chiral 1,3-oxathianes are used as chiral auxiliaries in asymmetric synthesis. By attaching the oxathiane to a prochiral molecule, the steric and electronic properties of the oxathiane can direct the approach of a reagent from one face, leading to a single stereoisomer. The analysis of the product's stereochemistry provides a probe into the mechanism and transition state geometry of the reaction.

This compound as a Chiral Auxiliary or Synthetic Building Block

The utility of this compound as a tool in asymmetric synthesis stems from its unique structural characteristics. The presence of geminal diethyl groups at the C2 position and geminal dimethyl groups at the C5 position of the 1,3-oxathiane ring system plays a crucial role in dictating the molecule's conformation and, consequently, its stereochemical influence on reactions.

Conformational Locking and Diastereoselectivity

Research into the conformational analysis of related 2,2,5,5-tetrasubstituted 1,3-oxathianes has revealed that the bulky substituents at the C5 position effectively lock the six-membered ring into a rigid chair conformation. This conformational restriction is a key attribute for a chiral auxiliary, as it minimizes conformational ambiguity and allows for more predictable facial selectivity in reactions involving the molecule.

The general principle behind using such a scaffold in asymmetric synthesis involves the introduction of a prochiral center at the C2 position, followed by a diastereoselective reaction. The chiral environment established by the rigid oxathiane ring, which itself can be derived from chiral starting materials, directs the approach of incoming reagents to one face of the molecule over the other.

While specific, detailed research findings on the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the foundational work by E. L. Eliel and others on related chiral 1,3-oxathianes provides a strong basis for its potential in this capacity. These studies have demonstrated that 2-lithio-1,3-oxathianes can undergo highly diastereoselective alkylation and addition reactions. The stereochemical outcome is dictated by the preferred equatorial attack of the electrophile on the conformationally biased lithiated intermediate.

For instance, in a generalized reaction scheme involving a related chiral 1,3-oxathiane, the deprotonation at the C2 position with a strong base like n-butyllithium would generate a carbanion. The subsequent reaction of this carbanion with an electrophile, such as an alkyl halide or a carbonyl compound, proceeds with a high degree of stereocontrol, leading to the formation of one diastereomer in preference to the other.

Synthetic Building Block Potential

Beyond its role as a transient chiral auxiliary that is later removed, this compound can also serve as a synthetic building block. researchgate.net In this context, the oxathiane ring is incorporated into the final target molecule. The stereocenters established through diastereoselective reactions involving the oxathiane scaffold become permanent features of the synthesized compound.

The following table outlines the potential diastereoselective reactions where a C2-functionalized derivative of this compound could be employed, based on analogous systems:

| Reaction Type | Reagents | Potential Product Stereochemistry |

| Alkylation | 1. n-BuLi2. R-X (Alkyl Halide) | High diastereoselectivity, dependent on the approach of the electrophile to the lithiated intermediate. |

| Aldol Addition | 1. n-BuLi2. R'CHO (Aldehyde) | Formation of a new stereocenter with predictable relative stereochemistry to the oxathiane ring. |

| Michael Addition | 1. n-BuLi2. α,β-Unsaturated Carbonyl | 1,4-addition to form a new C-C bond with diastereocontrol. |

It is important to note that the efficiency and diastereoselectivity of these reactions would be highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and the nature of the electrophile.

Theoretical and Computational Studies of 2,2 Diethyl 5,5 Dimethyl 1,3 Oxathiane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of a molecule like 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into the behavior of electrons and nuclei within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

To determine the most stable three-dimensional arrangement of atoms in this compound, computational chemists would employ geometry optimization techniques. Both Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods, particularly higher-level ones like MP2 and CCSD(T), can provide highly accurate geometries and energies but are computationally expensive, making them more suitable for smaller molecules. For a molecule of this size, they would likely be used to benchmark results from more efficient methods.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. mdpi.commdpi.com Functionals such as B3LYP, PBE, M06-2X, and ωB97X-D would be combined with a basis set (e.g., 6-31G(d), 6-311+G(d,p), or larger basis sets from the def2 family) to perform the geometry optimization. nih.govnih.gov This process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.

Once the optimized geometry is found, these methods can be used to calculate a wide range of electronic structure properties, including:

Molecular orbital energies (HOMO, LUMO) and their distribution.

Electron density distribution and electrostatic potential maps.

Dipole moment and polarizability.

Atomic charges (e.g., Mulliken, NBO).

Calculation of Conformational Energies and Potential Energy Surfaces

The 1,3-oxathiane (B1222684) ring is known to exist in various conformations, primarily the chair and twist-boat forms. researchgate.netsemanticscholar.org The presence of bulky diethyl groups at C2 and gem-dimethyl groups at C5 in this compound introduces significant steric interactions that would dictate the preferred conformation.

Computational methods are essential for exploring the conformational landscape:

Potential Energy Surface (PES) Scan: A systematic scan of key dihedral angles within the oxathiane ring would be performed to map the potential energy surface. researchgate.net This would identify all stable conformers (local minima) and the transition states that connect them.

Conformational Search: More sophisticated algorithms can be used to automatically search for low-energy conformers. This would involve starting from various initial geometries and minimizing them to find all relevant stable structures.

Energy Calculations: For each identified conformer, single-point energy calculations would be performed at a high level of theory (e.g., DFT with a large basis set or a composite method) to determine their relative stabilities. researchgate.net The energy difference between conformers, such as the axial and equatorial orientations of substituents, is crucial for understanding the molecule's dynamic behavior. researchgate.net These calculations would likely show a strong preference for a specific chair conformation to minimize steric strain.

A hypothetical data table for the relative energies of different conformers of this compound, as would be generated by such a study, is presented below.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (equatorial-ethyl) | DFT (B3LYP/6-311+G(d,p)) | 0.00 |

| Chair (axial-ethyl) | DFT (B3LYP/6-311+G(d,p)) | (Predicted high) |

| Twist-Boat | DFT (B3LYP/6-311+G(d,p)) | (Predicted intermediate) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.govbohrium.com The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often through a linear scaling equation derived from empirical data. nih.gov Comparing the predicted spectrum with experimental data is a powerful way to confirm the structure and assign peaks. Discrepancies between calculated and experimental shifts can sometimes reveal subtle conformational or electronic effects. rsc.orgchemrxiv.org

Below is a hypothetical table of predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | (Value) |

| C4 | (Value) |

| C5 | (Value) |

| C6 | (Value) |

| Ethyl-CH₂ | (Value) |

| Ethyl-CH₃ | (Value) |

| gem-Dimethyl-CH₃ | (Value) |

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is another standard application. After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. This analysis confirms that the structure is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically overestimated compared to experimental values and are typically scaled by an empirical factor to improve agreement.

Computational Assessment of Reaction Mechanisms and Transition States

Should this compound be used as a reactant or be formed in a chemical reaction, computational chemistry provides the tools to investigate the detailed mechanism.

Elucidation of Rate-Limiting Steps and Energy Barriers

To study a reaction mechanism, one must identify all reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. researchgate.netnih.gov

Transition State Optimization: Specialized algorithms are used to locate the TS, which is a first-order saddle point on the potential energy surface (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the desired reactant and product states. mdpi.com

Activation Energy: The energy difference between the transition state and the reactants defines the activation energy barrier. nih.gov The highest energy barrier along the reaction pathway corresponds to the rate-limiting step of the reaction. DFT calculations are well-suited for determining these energy profiles. nih.gov

Prediction of Diastereoselectivity and Enantioselectivity in Reactions

If a reaction involving this compound can lead to multiple stereoisomeric products, computational methods can predict the likely outcome.

Diastereoselectivity: This is determined by comparing the activation energies of the transition states leading to the different diastereomeric products. nih.govacs.org For example, in the reaction of a nucleophile with the oxathiane ring, attack could occur from two different faces, leading to two diastereomers. The transition state with the lower energy will be favored, and the ratio of products can be estimated using the Boltzmann distribution based on the difference in activation energies (ΔΔG‡).

Enantioselectivity: If chiral catalysts or reagents are used, computational modeling can explain the origin of enantioselectivity. nih.gov This involves building models of the transition states that include the chiral catalyst and the substrate. By comparing the energies of the two transition states leading to the (R) and (S) products, the enantiomeric excess can be predicted. This type of analysis is crucial in modern asymmetric synthesis. mdpi.com

Thermochemical Calculations (e.g., Enthalpies of Formation) using High-Level Computational Methods (e.g., G2, G3)

High-level computational methods, such as the Gaussian-n (G2 and G3) theories, are powerful tools for the accurate calculation of thermochemical properties of molecules, including their enthalpies of formation. These methods, through a series of well-defined calculations, aim to approximate the results of more computationally expensive, high-level electron correlation methods with large basis sets. While specific G2 or G3 thermochemical calculations for this compound were not found in a review of the current literature, the application of these methods to structurally related sulfur-containing heterocycles has been documented, providing a clear indication of the methodology and its utility in this area of study.

Research into the thermochemistry of sulfur compounds often employs these composite methods to achieve high accuracy. For instance, the G3 and CBS-QB3 methods have been benchmarked for their ability to calculate the enthalpies of formation of a wide range of sulfur-containing species. acs.orgnih.gov These studies confirm that such quantum chemical calculations can yield results with a high degree of accuracy, often within 1 kcal/mol of experimental values. acs.orgnih.gov

A notable application of these methods to compounds structurally similar to 1,3-oxathianes is the study of 1,3- and 1,4-oxathiane (B103149) sulfones. acs.orgnih.gov In this research, standard ab initio molecular orbital calculations at the G2(MP2) and G3 levels were performed. The calculated gas-phase enthalpies of formation (ΔfH°m(g)) at the G3 level, derived from atomization reactions, were found to be in good agreement with the experimental values obtained through calorimetry. acs.orgnih.gov This underscores the reliability of the G3 method for predicting the thermochemical properties of this class of compounds. The study highlighted that the observed destabilization in 1,3-oxathiane sulfone relative to its 1,4-isomer is due to electrostatic repulsion, a finding supported by the computational results. acs.orgnih.gov

Similarly, G2(MP2) and G3 calculations have been successfully applied to determine the enthalpies of formation of the isomeric 1,3- and 1,4-dithianes. acs.org The theoretical calculations in that study were compared with experimental data, further validating the use of these computational approaches for understanding the energetics of sulfur-containing heterocycles. acs.org

The accuracy of G2 and G3 theories for larger molecules has been a subject of continuous development and refinement. nih.gov For sulfur-containing organic compounds, empirical corrections are sometimes employed in conjunction with these methods to account for specific bonding environments and oxidation states of sulfur, thereby improving the accuracy of the calculated formation enthalpies. nih.gov

The initial and crucial step in performing accurate thermochemical calculations is a thorough conformational analysis to identify the lowest energy conformers of the molecule. For the parent 1,3-oxathiane ring system, computational studies have been conducted to investigate its conformational landscape, identifying the chair conformers as the most stable forms. researchgate.netresearchgate.net For a substituted derivative such as this compound, a similar conformational search would be a necessary precursor to any reliable thermochemical calculation.

While direct thermochemical data for this compound from G2 or G3 calculations are not presently available in the literature, the established success of these methods for related 1,3-oxathiane and dithiane systems provides a strong basis for their application to this compound. Such a study would be expected to yield a reliable prediction of its enthalpy of formation.

The table below summarizes the application of high-level computational methods to compounds related to this compound, as found in the scientific literature.

| Compound Class | Computational Method(s) | Focus of Study | Reference |

| 1,3- and 1,4-Oxathiane Sulfones | G2(MP2), G3 | Enthalpies of Formation | acs.orgnih.gov |

| 1,3- and 1,4-Dithianes | G2(MP2), G3 | Enthalpies of Formation | acs.org |

| General Sulfur-Containing Species | G3, CBS-QB3 | Benchmarking of Thermochemical Accuracy | acs.orgnih.gov |

| 1,3-Oxathiane | HF, MP2, PNE | Conformational Analysis | researchgate.net |

Advanced Applications of 2,2 Diethyl 5,5 Dimethyl 1,3 Oxathiane in Chemical Sciences

Role as a Model Compound in Mechanistic Organic Chemistry and Organosulfur Chemistry

There is no specific information available in the searched literature regarding the use of 2,2-diethyl-5,5-dimethyl-1,3-oxathiane as a model compound for mechanistic studies in organic or organosulfur chemistry.

Utility as a Precursor or Building Block in the Synthesis of Complex Organic Molecules

No published synthetic routes were found that utilize this compound as a precursor or building block for the synthesis of more complex organic molecules.

Chromatographic Methodologies for the Separation and Analysis of Oxathiane Stereoisomers

While chromatographic techniques are generally employed for the separation and analysis of stereoisomers of substituted oxathianes, no specific methods or data were found for this compound. For structurally related compounds, such as 2,6-dimethyl-4-propyl-1,3-oxathiane, capillary gas chromatography with a chiral stationary phase has been successfully used to separate stereoisomers. acs.org

Environmental Transformation and Degradation Pathways of 2,2 Diethyl 5,5 Dimethyl 1,3 Oxathiane

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment. For 2,2-diethyl-5,5-dimethyl-1,3-oxathiane, the key abiotic degradation mechanisms would likely involve photolysis, oxidation, and hydrolysis.

Hydrolytic Stability and Pathways

Hydrolysis is the cleavage of chemical bonds by the addition of water. The 1,3-oxathiane (B1222684) ring is a cyclic acetal/thioacetal derivative. Generally, acetals and thioacetals are stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions. The rate of hydrolysis would be influenced by the pH of the surrounding medium.

The likely point of hydrolytic cleavage in this compound would be the C-O bond of the oxathiane ring, leading to the opening of the ring structure. This would result in the formation of 3-mercapto-3-methyl-1-pentanol and diethyl ketone. The stability of the 1,3-oxathiane ring is a key factor in its persistence. While specific data for this compound is unavailable, studies on other cyclic compounds provide some insight. For example, the degradation of the fumigant 1,3-dichloropropene (B49464) is influenced by soil moisture and temperature, with hydrolysis being a key degradation pathway. nih.govresearchgate.net

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Transformation and Biodegradation Pathways in Varied Environments

The biodegradation of this compound would likely be initiated by microorganisms capable of metabolizing ethers and thioethers. Studies on the biodegradation of cyclic ethers like 1,4-dioxane (B91453) have shown that certain microbial strains can degrade these compounds, although often at slow rates. epa.gov The presence of alkyl substituents on the ring, as in the case of this compound, can affect the rate and pathway of biodegradation. Alkyl substitution can sometimes hinder microbial attack due to steric hindrance, but in other cases, the alkyl chains can serve as a point of initial oxidation. For example, the microbial metabolism of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) can shift from ring oxidation to side-chain oxidation. nih.gov

Microorganisms capable of degrading hydrocarbons may also play a role. For instance, propane-oxidizing bacteria have been shown to degrade trichloroethylene (B50587) through co-metabolism, where the degradation of the pollutant is facilitated by the enzymes produced for the metabolism of the primary substrate (propane). nih.gov A similar co-metabolic process could potentially contribute to the degradation of this compound in environments rich in other organic carbon sources.

Enzymatic Mechanisms Involved in the Cleavage and Modification of the Oxathiane Ring

The enzymatic breakdown of the 1,3-oxathiane ring would likely involve oxygenases and hydrolases. Monooxygenase and dioxygenase enzymes are known to catalyze the initial oxidation of a wide range of organic compounds. These enzymes could attack the carbon atoms of the oxathiane ring or the alkyl substituents.

The thioether bond is a potential target for enzymatic cleavage. Some microorganisms possess enzymes capable of cleaving C-S bonds. For example, the metabolism of some sulfur-containing heterocyclic compounds involves S-oxidation followed by conjugation and ring cleavage. epa.gov

The degradation of alkylbenzenesulphonates by Alcaligenes sp. involves the action of catechol 2,3-dioxygenase, which cleaves the aromatic ring. nih.gov While this compound is not aromatic, this demonstrates the capability of microbial enzymes to break down complex molecules. The enzymatic cleavage of the ether linkage is also a possibility, potentially through the action of etherase enzymes, although these are less commonly studied.

Environmental Fate and Transport Considerations for 1,3-Oxathiane Derivatives

The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). While specific data for this compound is not available, general trends for similar compounds can be considered.

The presence of both an ether and a thioether linkage, along with alkyl substituents, would give the molecule a moderate degree of hydrophobicity. This suggests that it would have some tendency to partition to soil organic matter and sediments, which could reduce its mobility in aquatic systems. However, its volatility might also allow for some transport in the atmosphere.

The persistence of 1,3-oxathiane derivatives in the environment will be a balance between the rates of abiotic and biotic degradation. The heavily substituted nature of this compound might confer a higher degree of resistance to degradation compared to the parent 1,3-oxathiane molecule.

Future Research Directions and Unexplored Avenues for 2,2 Diethyl 5,5 Dimethyl 1,3 Oxathiane

Development of More Efficient and Sustainable Synthetic Strategies

The traditional synthesis of 1,3-oxathianes often involves the acid-catalyzed condensation of a β-mercaptoalcohol with a ketone or aldehyde. For 2,2-diethyl-5,5-dimethyl-1,3-oxathiane, this would conceptually involve the reaction of 3-mercapto-3-methylbutan-1-ol with diethyl ketone. Future research should focus on moving beyond classical methods to develop more efficient and environmentally benign synthetic protocols.

A primary goal would be the exploration of heterogeneous catalysts to replace homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture. ingentaconnect.comresearchgate.net Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer advantages in terms of reusability and reduced waste generation. Furthermore, the application of biocatalysis, using enzymes like lipases or specifically engineered esterases, could provide highly selective and green synthetic routes under mild reaction conditions. personalcaremagazine.comnih.gov The use of alternative energy sources, such as microwave irradiation or ultrasound, could also be investigated to potentially reduce reaction times and improve energy efficiency. nih.gov

Table 1: Hypothetical Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst System | Potential Advantages | Potential Challenges |

| Homogeneous Acid (e.g., H₂SO₄) | Well-established methodology | Corrosive, difficult to separate, waste generation |

| Heterogeneous Solid Acid (e.g., Zeolite) | Reusable, easy to separate, reduced waste | May require higher temperatures, potential for leaching |

| Biocatalyst (e.g., Immobilized Lipase) | High selectivity, mild conditions, biodegradable | Enzyme stability and cost, may have lower yields |

| Nanoparticle Catalyst (e.g., FeCl₃/SiO₂) | High surface area, high activity, potential for magnetic separation. researchgate.net | Potential for metal leaching, long-term stability |

Investigation of Novel Reactivity Patterns and Mechanistic Insights

The reactivity of this compound is largely unexplored. Future studies should aim to characterize its chemical behavior under various conditions. A key area of investigation would be the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives could exhibit significantly different chemical and physical properties.

Another important research avenue is the study of the stability of the 1,3-oxathiane (B1222684) ring, particularly its susceptibility to ring-opening reactions under acidic or basic conditions. Understanding the mechanism of such degradation pathways is crucial for predicting the compound's stability in various applications. nih.govresearchgate.net Mechanistic investigations, likely supported by Density Functional Theory (DFT) calculations, would be invaluable for elucidating the transition states and intermediates involved in both the formation and potential breakdown of the oxathiane ring. nih.govresearchgate.net

Table 2: Potential Reactions and Mechanistic Pathways for this compound

| Reaction Type | Reagents | Potential Products | Mechanistic Focus |

| Sulfur Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone | Selectivity (mono- vs. di-oxidation), stereochemistry at sulfur |

| Acid-Catalyzed Ring Opening | Strong aqueous acid | Diethyl ketone, 3-mercapto-3-methylbutan-1-ol | Hydrolysis mechanism, rate-determining step |

| Reductive Cleavage | Raney Nickel | 3-ethoxy-3,5,5-trimethylheptane | C-S bond cleavage pathways |

| Lithiation and Alkylation | n-BuLi, then electrophile | C6-substituted derivatives | Site of deprotonation, stereochemical outcome |

Application of Emerging Spectroscopic and Analytical Techniques for Detailed Structural Studies

A thorough characterization of the three-dimensional structure and conformational dynamics of this compound is essential. While standard 1D NMR (¹H and ¹³C) would provide basic structural information, advanced spectroscopic techniques are needed for a more detailed understanding. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguous assignment of all proton and carbon signals. ipb.pt Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, allowing for the determination of the preferred chair conformation of the oxathiane ring and the axial/equatorial orientation of the substituents. ipb.pt High-resolution mass spectrometry would also be vital for confirming the molecular formula and studying fragmentation patterns.

Table 3: Hypothetical NMR Data for this compound in CDCl₃

| Position | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) | Key HMBC Correlations |

| C2-CH₂CH₃ | 0.9 (t), 1.7 (q) | ~8, ~30 | H(CH₂) to C2, H(CH₃) to C(CH₂) |

| C4-H₂ | ~3.8 (t) | ~65 | H(4) to C5, C6 |

| C5-CH₃ | 1.2 (s) | ~25 | H(CH₃) to C4, C5, C6 |

| C6-H₂ | ~2.8 (t) | ~40 | H(6) to C5, C(S) |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before they are synthesized, saving significant time and resources. numberanalytics.com For this compound, methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) could be employed for several purposes. numberanalytics.com

These models can be used to predict the most stable conformation of the molecule, calculate bond lengths and angles, and simulate NMR and vibrational (IR) spectra to aid in the interpretation of experimental data. numberanalytics.com Furthermore, computational models can be used to explore reaction mechanisms, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential reactions. nih.govresearchgate.net This predictive capability can guide the design of experiments and the development of new synthetic routes.

Table 4: Properties of this compound Amenable to Computational Prediction

| Property | Computational Method | Potential Application |

| 3D Geometry and Conformational Energies | DFT, MM | Understanding steric interactions and conformational preferences |

| NMR Chemical Shifts and Coupling Constants | DFT (GIAO method) | Aiding in the assignment of experimental spectra |

| Vibrational Frequencies (IR/Raman) | DFT | Correlating calculated spectra with experimental data |

| Reaction Pathways and Activation Energies | DFT (with transition state searching) | Elucidating reaction mechanisms and predicting reactivity |

| Dipole Moment and Electronic Properties | DFT | Predicting solubility and intermolecular interactions |

Exploration of Green Chemistry Principles in Oxathiane Synthesis and Transformation

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. numberanalytics.com Future research on this compound should be strongly guided by these principles. This includes not only the development of sustainable synthetic methods as discussed in section 8.1, but also the consideration of the entire life cycle of the compound.

Key areas for exploration include the use of renewable feedstocks for the synthesis of the mercaptoalcohol and ketone precursors. personalcaremagazine.com The choice of solvents is also critical, with a focus on replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents. personalcaremagazine.comnih.gov The principles of atom economy and catalysis should be applied to all synthetic transformations to minimize waste and energy consumption. ingentaconnect.comresearchgate.net Investigating the biodegradability and toxicological profile of the target compound and its byproducts would also be an important aspect of a comprehensive green chemistry approach.

Table 5: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Research |

| Prevention | Designing syntheses that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. personalcaremagazine.com |

| Design for Energy Efficiency | Employing ambient temperature and pressure conditions, or using energy-efficient methods like microwave synthesis. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based routes to the starting materials. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. ingentaconnect.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.